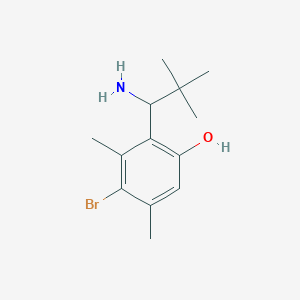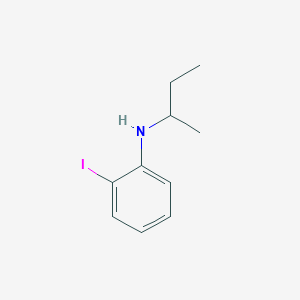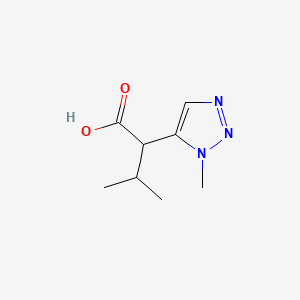![molecular formula C10H13Cl2NO B15275539 3-{[(3,5-Dichlorophenyl)methyl]amino}propan-1-ol](/img/structure/B15275539.png)
3-{[(3,5-Dichlorophenyl)methyl]amino}propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[(3,5-Dichlorophenyl)methyl]amino}propan-1-ol is an organic compound with the molecular formula C10H13Cl2NO. It is a derivative of propanol, featuring a 3,5-dichlorophenyl group attached to the amino group. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(3,5-Dichlorophenyl)methyl]amino}propan-1-ol typically involves the reaction of 3,5-dichlorobenzylamine with an appropriate propanol derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a base or acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Purification techniques, such as distillation or crystallization, are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3-{[(3,5-Dichlorophenyl)methyl]amino}propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
3-{[(3,5-Dichlorophenyl)methyl]amino}propan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 3-{[(3,5-Dichlorophenyl)methyl]amino}propan-1-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-{[(3,4-Dichlorophenyl)methyl]amino}propan-1-ol: Similar structure but with a different substitution pattern on the phenyl ring.
3-{[(2,3-Dichlorophenyl)methyl]amino}propan-1-ol: Another isomer with different chlorine positions on the phenyl ring.
Uniqueness
3-{[(3,5-Dichlorophenyl)methyl]amino}propan-1-ol is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of chlorine atoms at the 3 and 5 positions on the phenyl ring can affect the compound’s electronic properties and interactions with other molecules.
Properties
Molecular Formula |
C10H13Cl2NO |
|---|---|
Molecular Weight |
234.12 g/mol |
IUPAC Name |
3-[(3,5-dichlorophenyl)methylamino]propan-1-ol |
InChI |
InChI=1S/C10H13Cl2NO/c11-9-4-8(5-10(12)6-9)7-13-2-1-3-14/h4-6,13-14H,1-3,7H2 |
InChI Key |
PROJMDUKCMUYND-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)CNCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(Cyclopropylmethyl)[1-(3,4-dimethylphenyl)ethyl]amine](/img/structure/B15275464.png)

![7-Cyclopropyl-4H,5H,6H,7H-furo[2,3-c]pyridine](/img/structure/B15275469.png)






![2-Cyclopentyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B15275519.png)



